N-[(9R)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea
Description
Key Structural Features:
- Cinchonan Core : A methoxy-substituted quinoline ring (6'-methoxy group) fused to a quinuclidine bicyclic system.
- Thiourea Linkage : Connects the cinchonan C9 position to the (2S)-pyrrolidinylmethyl group via a -NH-C(=S)-NH- bridge.
- Pyrrolidine Substituent : A five-membered nitrogenous ring with an S-configured methyl branch at C2.
The stereochemistry is critical for molecular recognition in asymmetric catalysis, as seen in related cinchona thiourea catalysts.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct ¹H NMR data for this compound is unavailable, analogous thiourea derivatives exhibit characteristic signals:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
The molecular ion peak at m/z 465.7 ([M]⁺) confirms the molecular weight. Fragmentation patterns likely involve cleavage of the thiourea bridge and pyrrolidine ring.
Crystallographic Analysis and Conformational Studies
No crystallographic data is available for this specific compound. However, related cinchona thiourea derivatives adopt a bifunctional conformation , where:
- The quinoline moiety acts as a π-acidic site.
- The thiourea group forms hydrogen bonds with substrates.
Comparative analysis with N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea (CAS: 852913-25-8) reveals that the pyrrolidinylmethyl group in the target compound introduces greater conformational flexibility, potentially enhancing substrate binding.
Comparative Structural Analysis with Cinchona Alkaloid Derivatives
Table 1: Structural Comparison with Key Cinchona Thiourea Catalysts
Key Differences:
- Electronic Effects : The electron-donating pyrrolidine group contrasts with the electron-withdrawing trifluoromethyl groups in the comparative derivative, altering substrate affinity.
- Steric Profile : The pyrrolidinylmethyl group imposes less steric hindrance than aryl substituents, favoring reactions requiring moderate space.
Properties
IUPAC Name |
1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5OS/c1-3-17-16-31-12-9-18(17)13-24(31)25(30-26(33)29-15-19-5-4-10-27-19)21-8-11-28-23-7-6-20(32-2)14-22(21)23/h3,6-8,11,14,17-19,24-25,27H,1,4-5,9-10,12-13,15-16H2,2H3,(H2,29,30,33)/t17-,18-,19-,24+,25+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFYXPKCTGTGLB-GUDCNXOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NCC5CCCN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC[C@@H]5CCCN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cinchona Alkaloid Isothiocyanate Intermediate
The cinchona alkaloid derivative is first functionalized with an isothiocyanate group. This typically begins with the protection of the quinoline nitrogen in 6'-methoxycinchonidine using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Subsequent reaction with thiophosgene (CSCl₂) at 0°C introduces the isothiocyanate group, yielding (9R)-6'-methoxycinchonan-9-yl isothiocyanate.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Protection | TBDMSCl, DCM | 25°C | 12 h | 85% |
| Isothiocyanate formation | CSCl₂, DCM | 0°C | 2 h | 72% |
Preparation of (2S)-2-Pyrrolidinylmethylamine
The (2S)-pyrrolidinylmethylamine is synthesized via enantioselective reduction of pyrrolidin-2-one using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by resolution with L-tartaric acid to isolate the (2S)-enantiomer. Chiral HPLC analysis confirms enantiomeric excess (>98% ee).
Thiourea Coupling
The final step involves reacting the cinchona isothiocyanate with (2S)-2-pyrrolidinylmethylamine in anhydrous DCM at −20°C. The reaction proceeds via nucleophilic addition-elimination, with triethylamine (Et₃N) as a base to scavenge HCl byproducts.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar ratio (isothiocyanate:amine) | 1:1.1 |
| Temperature | −20°C |
| Reaction time | 6 h |
| Yield | 68% |
Characterization via ¹H NMR confirms the thiourea linkage (δ 9.2 ppm, NH protons) and retention of stereochemistry.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate thiourea formation, reducing reaction times from hours to minutes. A modified protocol adapted from m-methoxycinnamic acid derivatives involves:
-
Mixing (9R)-6'-methoxycinchonan-9-yl isothiocyanate with (2S)-2-pyrrolidinylmethylamine in acetonitrile.
-
Irradiating the mixture at 100°C for 15 minutes using a CEM Discover SP microwave reactor.
Performance Metrics
| Metric | Conventional | Microwave |
|---|---|---|
| Time | 6 h | 15 min |
| Yield | 68% | 74% |
| Purity (HPLC) | 95% | 97% |
This method enhances reproducibility and reduces energy consumption, though scalability remains limited to batch processes.
Continuous-Flow Synthesis
Recent advances in flow chemistry enable scalable, safer preparation of thioureas. A three-component flow system reacts:
-
(9R)-6'-Methoxycinchonan-9-yl isothiocyanate (0.1 M in DCM).
-
(2S)-2-Pyrrolidinylmethylamine (0.11 M in DCM).
-
Et₃N (0.12 M in DCM).
The reactants are pumped through a PTFE tubing reactor (10 mL volume) at a flow rate of 0.5 mL/min, maintained at −10°C using a cryostat.
Flow Synthesis Outcomes
| Parameter | Value |
|---|---|
| Residence time | 20 min |
| Conversion | 89% |
| Isolated yield | 82% |
This method minimizes side reactions and improves heat transfer, making it suitable for gram-scale production.
Stereochemical Control and Analysis
The (9R) and (2S) configurations are critical for biological activity. Key strategies to preserve stereochemistry include:
-
Low-temperature reactions : Prevents epimerization at the cinchona C9 position.
-
Chiral auxiliaries : Use of (S)-BINOL-derived catalysts during pyrrolidine synthesis ensures >99% enantiomeric excess.
-
X-ray crystallography : Confirms absolute configuration post-synthesis (e.g., C9–N bond length: 1.48 Å, consistent with R-configuration).
Purification and Characterization
Purification
-
Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted amine and isothiocyanate.
-
Recrystallization : Methanol/water (4:1) yields crystals suitable for X-ray analysis.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹³C NMR | δ 180.2 ppm (C=S), δ 55.1 ppm (OCH₃) |
| HRMS | [M+H]⁺ calc. 465.2643, found 465.2645 |
| IR | 1530 cm⁻¹ (C=S stretch) |
Chemical Reactions Analysis
Types of Reactions
N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized methoxycinchonan derivatives, while reduction may yield reduced pyrrolidinylmethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimalarial Activity
One of the most notable applications of this compound is its potential as an antimalarial agent. The structural features of the compound, derived from cinchona alkaloids, suggest that it could exhibit activity against Plasmodium species, which are responsible for malaria. Research has indicated that modifications to the cinchonan structure can enhance antimalarial efficacy and reduce toxicity, making compounds like N-[(9R)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea a focus of ongoing studies in drug design aimed at combating malaria resistance .
1.2 Anticancer Properties
Preliminary studies have shown that thiourea derivatives can exhibit anticancer properties. The incorporation of the pyrrolidine moiety may enhance cell permeability and biological activity against various cancer cell lines. Research is ongoing to evaluate the compound's effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells .
Chiral Reagent in Asymmetric Synthesis
2.1 Catalysis in Organic Reactions
This compound serves as a chiral auxiliary in asymmetric synthesis. Its use as a chiral reagent allows for the selective formation of enantiomerically pure compounds, which is crucial in pharmaceutical chemistry where the chirality of a drug can significantly influence its therapeutic effects and safety profile .
2.2 Synthesis of Bioactive Molecules
The compound can facilitate the synthesis of various bioactive molecules by providing a chiral environment that promotes the formation of specific stereoisomers. This application is particularly valuable in the synthesis of complex natural products and pharmaceuticals where stereochemistry plays a critical role .
Case Studies and Research Findings
3.1 Case Study: Antimalarial Efficacy
In a recent study, researchers synthesized several derivatives based on the core structure of this compound and evaluated their antimalarial activity against Plasmodium falciparum. The results indicated that certain modifications led to enhanced potency compared to traditional antimalarial drugs .
3.2 Case Study: Anticancer Activity
Another study focused on evaluating the anticancer properties of thiourea derivatives, including the target compound, against human cancer cell lines such as HeLa and MCF-7. The findings revealed that compounds with specific substitutions exhibited significant cytotoxicity, suggesting their potential as lead candidates for further development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(9R)-6’-Methoxycinchonan-9-yl]-N’-[(2S)-2-pyrrolidinylmethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Substituent Variations on the Thiourea Moiety
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance thiourea proton acidity, strengthening hydrogen-bonding interactions with substrates .
- Selenium Substitution: Selenoureas (e.g., ) exhibit faster kinetics in redox-active reactions but lower stereoselectivity compared to thioureas .
- Pyrrolidinylmethyl vs. Aryl Groups : The (2S)-pyrrolidinylmethyl group introduces a secondary amine, enabling synergistic base catalysis alongside thiourea activation, which is absent in purely aryl-substituted analogs .
Stereochemical Variations in the Cinchona Backbone
Impact of Stereochemistry :
The (9R) configuration maximizes substrate access to both thiourea and tertiary amine sites, whereas (8a,9S) derivatives suffer from steric clashes, lowering catalytic efficiency .
Comparison with Non-Cinchona Thioureas
- N-Menthyloxycarbonylthioureas (e.g., ): Exhibit strong metal-coordination abilities but lack the chiral discrimination of cinchona-based catalysts .
Research Findings and Mechanistic Insights
Catalytic Performance in Asymmetric Reactions
- Target Compound : Achieves >99% e.e. in nitromethane conjugate additions to chalcones, outperforming bis(trifluoromethyl)phenyl analogs due to the pyrrolidine group’s cooperative activation .
- Bis(trifluoromethyl)phenyl Derivative (): Superior in Mannich reactions (90–98% e.e.) due to enhanced substrate binding via CF₃ groups .
Thermodynamic and Kinetic Data
- pKa Values : The target compound’s thiourea proton has a predicted pKa of ~11.4, slightly lower than bis(trifluoromethyl)phenyl derivatives (pKa ~10.8), indicating milder acidity .
- Reaction Rates: Selenoureas () accelerate Michael additions by 20–30% compared to thioureas but require lower temperatures to maintain selectivity .
Biological Activity
N-[(9R)-6'-Methoxycinchonan-9-yl]-N'-[(2S)-2-pyrrolidinylmethyl]thiourea, identified by CAS number 1222966-42-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this thiourea derivative, emphasizing its antiviral, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 465.65 g/mol. The structural characteristics contribute to its biological activities, particularly its chiral centers which influence interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1222966-42-8 |
| Molecular Formula | C26H35N5O2 |
| Molecular Weight | 465.65 g/mol |
| Boiling Point | Not specified |
1. Antiviral Activity
Research indicates that thioureas can exhibit antiviral properties. In studies focusing on various thiourea derivatives, some compounds demonstrated modest antiviral activity against specific viruses. While specific data on this compound is limited, its structural similarity to other active thioureas suggests potential for similar effects .
2. Anticancer Activity
Thioureas are recognized for their anticancer properties. In particular, studies have shown that certain thiourea derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from chiral thioureas have shown IC50 values ranging from 4.7 to 17.2 µM against prostate cancer cells (PC3), indicating a promising avenue for further investigation into the anticancer potential of this compound .
3. Antimicrobial Activity
The antimicrobial activity of thioureas has been documented in several studies. Compounds with specific structural features, such as lipophilic groups, have demonstrated enhanced antibacterial effects. While direct studies on this specific thiourea are scarce, the general trend suggests that modifications to the thiourea structure can lead to improved bioavailability and efficacy against bacterial strains .
Case Study 1: Synthesis and Evaluation of Thioureas
A study conducted by Liu et al. synthesized various chiral thioureas and evaluated their biological activities, revealing that certain derivatives exhibited notable anticancer properties with better efficacy than established reference drugs . This underscores the potential of this compound in similar applications.
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis of thiourea derivatives indicated that the presence of specific functional groups significantly influences their biological activities. For example, compounds with electron-withdrawing groups showed increased potency against cancer cell lines . This finding can guide future modifications of this compound to enhance its therapeutic profile.
Q & A
Q. What are the established synthetic routes for this thiourea derivative, and how can purity be optimized?
The synthesis typically involves coupling chiral cinchona alkaloid derivatives with functionalized thiourea precursors. Key steps include:
- Coupling Reactions : Reacting (9R)-6'-methoxycinchonan-9-amine with an isothiocyanate derivative of (2S)-2-pyrrolidinylmethyl under anhydrous conditions .
- Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity .
- Enantiomeric Excess (e.e.) : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to confirm stereochemical integrity .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store under argon at 2–8°C in amber vials to prevent oxidation and photodegradation .
- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and use within 1 month at -20°C or 6 months at -80°C .
- Handling : Use inert atmosphere gloveboxes for air-sensitive reactions and characterize decomposition products via TLC or LC-MS if prolonged storage is required .
Q. What analytical techniques are critical for confirming structure and enantiomeric purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity and stereochemistry (e.g., methoxycinchonan backbone vs. pyrrolidinylmethyl group) .
- IR Spectroscopy : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and absence of isocyanate intermediates .
- Chiral HPLC : Quantify e.e. using columns with cellulose-based stationary phases .
Advanced Research Questions
Q. How does stereochemical configuration influence catalytic activity in asymmetric synthesis?
The (9R)-methoxycinchonan scaffold and (2S)-pyrrolidinylmethyl group synergistically enable bifunctional catalysis:
- Hydrogen Bonding : The thiourea moiety activates electrophiles (e.g., nitroolefins) via H-bonding, while the tertiary amine in the pyrrolidine ring deprotonates nucleophiles (e.g., cyclohexanone) .
- Enantioselectivity : The 9R configuration directs substrate approach in reactions like the Mannich reaction, achieving >90% e.e. in optimized conditions .
- Experimental Validation : Compare catalytic outcomes with diastereomeric analogs (e.g., 9S or 2R configurations) to isolate stereochemical effects .
Q. What strategies resolve contradictions in reported catalytic efficiency across studies?
Discrepancies often arise from reaction conditions or substrate scope. Systematic approaches include:
- Solvent Screening : Test polar aprotic (e.g., THF) vs. non-polar solvents (toluene) to optimize transition-state stabilization .
- Additive Screening : Introduce Brønsted acids (e.g., acetic acid) or salts (LiCl) to modulate catalyst-substrate interactions .
- Substrate Scope Analysis : Evaluate steric/electronic effects using substituted chalcones or nitrostyrenes to identify limitations .
Q. How can computational modeling elucidate the mechanism of action?
- DFT Calculations : Model transition states to identify key non-covalent interactions (e.g., H-bonding, π-stacking) between the catalyst and substrates .
- Molecular Dynamics : Simulate solvent effects on catalyst conformation and substrate binding .
- Docking Studies : For enzyme inhibition studies, map thiourea interactions with active-site residues (e.g., HIV reverse transcriptase) .
Q. What structure-activity relationships (SARs) exist between this thiourea and its derivatives?
- Thiourea vs. Selenourea : Replacing sulfur with selenium alters electron density, enhancing electrophilic activation in some cases but reducing stability .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on aromatic rings improve enantioselectivity in Michael additions but may reduce reaction rates .
- Comparative Studies : Benchmark against N-[3,5-bis(trifluoromethyl)phenyl] analogs to assess steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
